Cas no 1187930-73-9 ((R)-1-FMOC-2-METHYL-PIPERAZINE)
(R)-1-FMOC-2-METHYL-PIPERAZINE Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-FMOC-2-METHYL-PIPERAZINE
- 9H-Fluoren-9-ylmethyl (2R)-2-methyl-1-piperazinecarboxylate
- (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate
- 888972-50-7
- 1187930-73-9
- (9H-fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate
- DB-362311
- 9H-FLUOREN-9-YLMETHYL (2R)-2-METHYLPIPERAZINE-1-CARBOXYLATE
- MFCD04115321
- (R)-(9H-Fluoren-9-yl)methyl2-methylpiperazine-1-carboxylate
- CS-0005352
- DTXSID201190282
-
- MDL: MFCD04115321
- Inchi: 1S/C20H22N2O2/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,21H,10-13H2,1H3/t14-/m1/s1
- InChI Key: KKHIFBVXMMTWHI-CQSZACIVSA-N
- SMILES: O(C(N1CCNC[C@H]1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 322.168127949g/mol
- Monoisotopic Mass: 322.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 41.6Ų
(R)-1-FMOC-2-METHYL-PIPERAZINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169727-1g |
(R)-1-Fmoc-2-methyl-piperazine |
1187930-73-9 | 95% | 1g |
$507 | 2021-08-05 | |
| TRC | F641523-10mg |
(R)-1-Fmoc-2-methyl-piperazine |
1187930-73-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F641523-50mg |
(R)-1-Fmoc-2-methyl-piperazine |
1187930-73-9 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F641523-100mg |
(R)-1-Fmoc-2-methyl-piperazine |
1187930-73-9 | 100mg |
$ 160.00 | 2022-06-04 | ||
| Alichem | A139002573-1g |
(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate |
1187930-73-9 | 95% | 1g |
$473.04 | 2023-09-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0005-1g |
(R)-1-Fmoc-2-methyl-piperazine |
1187930-73-9 | 96% | 1g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0005-5g |
(R)-1-Fmoc-2-methyl-piperazine |
1187930-73-9 | 96% | 5g |
20268.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0005-500mg |
(R)-1-Fmoc-2-methyl-piperazine |
1187930-73-9 | 96% | 500mg |
2959.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0005-250mg |
(R)-1-Fmoc-2-methyl-piperazine |
1187930-73-9 | 96% | 250mg |
1908.1CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0005-100mg |
(R)-1-Fmoc-2-methyl-piperazine |
1187930-73-9 | 96% | 100mg |
1382.31CNY | 2021-05-07 |
(R)-1-FMOC-2-METHYL-PIPERAZINE Suppliers
(R)-1-FMOC-2-METHYL-PIPERAZINE Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on (R)-1-FMOC-2-METHYL-PIPERAZINE
Professional Introduction to (R)-1-FMOC-2-METHYL-PIPERAZINE (CAS No. 1187930-73-9)
(R)-1-FMOC-2-METHYL-PIPERAZINE is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1187930-73-9, is a derivative of piperazine and features an N-FMOC (fluorenylmethyloxycarbonyl) protecting group, making it particularly valuable in the synthesis of peptide-based drugs and other biologically active molecules.
The significance of (R)-1-FMOC-2-METHYL-PIPERAZINE lies in its utility as a chiral building block in the development of enantiomerically pure pharmaceuticals. The (R) configuration of the piperazine ring imparts specific stereochemical properties that are crucial for the biological activity and pharmacokinetic behavior of therapeutic agents. In recent years, there has been a growing emphasis on the use of such chiral auxiliaries to enhance drug efficacy and minimize adverse effects.
Recent advancements in synthetic methodologies have further highlighted the importance of (R)-1-FMOC-2-METHYL-PIPERAZINE. Researchers have demonstrated its effectiveness in constructing complex peptidomimetics, which are designed to mimic the structure and function of natural peptides while offering improved stability and bioavailability. These peptidomimetics have shown promise in treating various diseases, including cancer, inflammatory disorders, and infectious diseases.
The incorporation of the FMOC group into the piperazine backbone provides an additional layer of functionality that facilitates its use in solid-phase peptide synthesis (SPPS). This technique has become indispensable in the production of antibodies, hormones, and other therapeutic peptides. The stability offered by the FMOC group ensures that the peptide chain remains protected during multiple synthetic steps, allowing for precise control over sequence assembly and minimizing unwanted side reactions.
In addition to its role in peptide synthesis, (R)-1-FMOC-2-METHYL-PIPERAZINE has been explored in the development of novel small-molecule drugs. Its chiral center and protecting group make it an attractive candidate for derivatization into more complex structures with tailored biological activities. For instance, researchers have utilized this compound to synthesize kinase inhibitors, which are critical in targeting signaling pathways involved in cancer progression.
The pharmaceutical industry has been particularly interested in leveraging the stereochemical properties of (R)-1-FMOC-2-METHYL-PIPERAZINE to develop enantiopure drugs. Enantiomeric excess is often a determining factor in drug efficacy, as one enantiomer may be biologically active while its counterpart could be inactive or even harmful. The precise control afforded by this compound allows for the synthesis of high-purity enantiomers, which is essential for meeting regulatory standards and ensuring patient safety.
Recent studies have also highlighted the potential of (R)-1-FMOC-2-METHYL-PIPERAZINE in drug discovery pipelines. Its versatility as a building block has enabled researchers to explore new chemical spaces, leading to the identification of novel lead compounds with improved pharmacological profiles. These efforts have been complemented by computational methods that predict the binding affinity and selectivity of derivatives, further accelerating the drug development process.
The synthesis of (R)-1-FMOC-2-METHYL-PIPERAZINE itself is a testament to the progress made in organic chemistry over recent decades. Modern synthetic routes have been optimized to produce this compound with high yield and purity, ensuring its availability for industrial applications. Techniques such as asymmetric hydrogenation and chiral resolution have played pivotal roles in achieving these milestones, underscoring the interdisciplinary nature of pharmaceutical chemistry.
The future prospects for (R)-1-FMOC-2-METHYL-PIPERAZINE are promising, with ongoing research aimed at expanding its utility across diverse therapeutic areas. Innovations in synthetic chemistry continue to unlock new possibilities for its application, while advances in biocatalysis offer sustainable alternatives to traditional synthetic methods. As our understanding of molecular interactions deepens, compounds like this will remain at the forefront of drug discovery efforts.
In conclusion, (R)-1-FMOC-2-METHYL-PIPERAZINE (CAS No. 1187930-73-9) represents a cornerstone in modern pharmaceutical chemistry. Its unique combination of stereochemical features and functional groups makes it an indispensable tool for researchers developing next-generation therapeutics. As scientific exploration continues to push boundaries, this compound will undoubtedly play a pivotal role in shaping the future of medicine.
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